N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c1-32-20-10-12-21(13-11-20)34(30,31)28-19-8-6-18(7-9-19)23(29)27-24-26-22(15-33-24)17-4-2-16(14-25)3-5-17/h2-13,15,28H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBJOUINSIACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a cyanophenyl moiety, and a methoxyphenylsulfonamide group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring that enhances biological activity.
- A cyanophenyl group that may influence electronic properties.
- A methoxyphenylsulfonamide moiety that potentially contributes to its pharmacological effects.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in studies involving MCF-7 cells, treatment with the compound resulted in a decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that compounds with thiazole rings often exhibit inhibition of pro-inflammatory cytokines.
Key findings include:
- Inhibition of TNF-alpha and IL-6 : Studies have shown that this compound reduces the secretion of these pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory conditions.
- Mechanism of Action : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The following table summarizes the antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The results indicate that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum.
- Antimicrobial Efficacy : In vitro assays demonstrated the effectiveness of the compound against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent for infections.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is structurally analogous to several benzamide-thiazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- Thiazole Substituents: The 4-cyanophenyl group in the target compound distinguishes it from pyridinyl (e.g., 9b ) or dimethylphenyl (e.g., 2D216 ) derivatives. The cyano group’s electron-withdrawing nature may enhance π-π stacking interactions in enzymatic binding pockets compared to electron-donating groups like methyl .
- Benzamide Modifications : The 4-methoxyphenylsulfonamido group combines sulfonamide (hydrogen-bonding capability) with methoxy (solubility-enhancing) properties. This contrasts with ethylsulfonyl (9b ) or piperidinylsulfonyl (2D216 ) groups, which may prioritize lipophilicity over solubility.
Physicochemical Properties
- Melting Points: Thiazole derivatives with polar substituents (e.g., sulfonamides) typically exhibit higher melting points (>150°C) due to hydrogen bonding, as seen in compounds from (melting points up to 177.2°C) . The methoxy group in the target compound may reduce crystallinity compared to non-polar analogs.
- Solubility : Sulfonamides generally improve aqueous solubility. The methoxyphenyl group in the target compound may enhance this further compared to alkylsulfonyl derivatives (e.g., 9b ), though less than zwitterionic structures like GSK1570606A .
Q & A
Basic: What are the critical steps in synthesizing N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of precursors like thioureas or α-halo ketones to construct the thiazole core.
- Sulfonamide coupling : Reacting the thiazole intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonamide group.
- Benzamide linkage : Final coupling via amide bond formation between the thiazole-sulfonamide intermediate and a cyanophenyl-substituted benzoyl chloride.
Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to ensure intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Low temperatures (0–5°C) during sulfonylation reduce side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
- Workup strategies : Column chromatography with gradients of ethyl acetate/hexane improves final compound purity.
Refer to kinetic studies in and for solvent/catalyst combinations .
Basic: What characterization techniques are essential for verifying the compound’s structure?
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., methoxy, sulfonamide).
- Mass spectrometry (HRMS) : Validates molecular weight (CHNOS, MW 406.44 g/mol).
- X-ray crystallography : Resolves crystal packing and stereochemistry (if crystalline).
- Elemental analysis : Confirms C, H, N, S ratios .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?
- Cyanophenyl vs. hydroxylphenyl : The electron-withdrawing cyano group enhances binding to kinase ATP pockets (e.g., EGFR), while hydroxyl groups improve solubility but reduce membrane permeability.
- Methoxy vs. methylsulfonyl : Methoxy groups increase metabolic stability, whereas methylsulfonyl enhances hydrogen bonding with target proteins.
Comparative SAR tables in highlight these trends .
Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values)?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Dose-response validation : Repeat experiments with 8–12 concentration points to ensure reproducibility.
notes discrepancies due to structural misidentification; always verify analogs via NMR .
Advanced: What computational methods predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or topoisomerase II.
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories.
- Pharmacophore mapping : Identifies critical motifs (e.g., thiazole’s N-atom for H-bonding).
and detail docking validation against kinase targets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace thiazole with oxazole or pyridine to test ring flexibility.
- Substituent scanning : Synthesize analogs with halogens (F, Cl) or alkyl chains at the 4-cyanophenyl position.
- Bioisosteric replacements : Swap sulfonamide with carbamate or urea groups.
provides a template for analog comparison .
Advanced: What in silico tools assess the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME estimates logP (2.8), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition.
- BBB penetration : Boiled-egg model (WLOGP vs. TPSA) predicts CNS accessibility.
- Metabolic sites : SMARTCyp identifies susceptible positions (e.g., methoxy O-demethylation).
and discuss metabolic stability parameters .
Basic: What are the stability and storage recommendations for this compound?
- Storage : -20°C in amber vials under argon to prevent oxidation of the thiazole ring.
- Solubility : Stable in DMSO (50 mM stock), but avoid aqueous buffers with pH > 8 to prevent sulfonamide hydrolysis.
- Degradation signs : Yellow discoloration (indicative of nitro-group reduction) or precipitate formation.
notes methylsulfonyl group sensitivity to light .
Advanced: How to identify biological targets using chemical proteomics?
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; analyze bound proteins via LC-MS/MS.
- ABPP (Activity-Based Protein Profiling) : Use a clickable alkyne-tagged analog to label target enzymes in live cells.
- Thermal shift assays : Monitor protein melting curves with/without the compound to identify stabilized targets.
and reference kinase and tubulin as potential targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
